2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal

Fragrance chemistry Physical property comparison Quality control

2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal (CAS 63007-26-1, molecular formula C₁₁H₁₈O, MW 166.26) is a branched, α,β-unsaturated aliphatic aldehyde. It is classified as a specialty fragrance ingredient with a spicy, herbal, green, pine‑woody odor profile, as catalogued in authoritative organoleptic databases.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 63007-26-1
Cat. No. B12642404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal
CAS63007-26-1
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC=CC(C)(CC=C(C)C)C=O
InChIInChI=1S/C11H18O/c1-5-7-11(4,9-12)8-6-10(2)3/h5-7,9H,8H2,1-4H3/b7-5+
InChIKeyXXYFAGWOSDDCEC-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal (CAS 63007-26-1) — Procurement-Relevant Identity and Physicochemical Profile


2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal (CAS 63007-26-1, molecular formula C₁₁H₁₈O, MW 166.26) is a branched, α,β-unsaturated aliphatic aldehyde [1]. It is classified as a specialty fragrance ingredient with a spicy, herbal, green, pine‑woody odor profile, as catalogued in authoritative organoleptic databases [2]. The compound is also formally recognized as a potential impurity in the synthesis of the NSAID pranoprofen, which places it within pharmaceutical impurity reference‑standard markets . Its physicochemical constants — boiling point 228.9 °C at 760 mmHg, refractive index 1.458, density ~0.854 g/cm³ — are documented in chemical databases [1].

Why 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal Cannot Be Substituted by Generic In‑Class Aldehydes


Aldehydes of similar molecular weight (e.g., citronellal C₁₀H₁₈O, CAS 106‑23‑0; hydroxycitronellal C₁₀H₂₀O₂, CAS 107‑75‑5; or 2,6‑dimethyl‑5‑heptenal, CAS 106‑72‑9) differ fundamentally from 2,5‑dimethyl‑2‑(prop‑1‑enyl)hex‑4‑enal in their α‑substitution pattern and double‑bond configuration [1]. The quaternary carbon bearing both the aldehyde group and the propenyl substituent in the target compound imparts a sterically hindered aldehyde center that alters Schiff‑base formation kinetics in fragrance applications and reactivity in pharmaceutical impurity derivatization . Simple substitution by a linear or mono‑branched aldehyde would therefore yield different organoleptic longevity, substantivity on fabric, and HPLC retention behavior in quality‑control methods. The sections below provide the quantifiable differentiation evidence that guides scientific selection.

Product‑Specific Quantitative Evidence Guide for 2,5‑Dimethyl‑2‑(prop‑1‑enyl)hex‑4‑enal (63007‑26‑1)


Physicochemical Differentiator: Boiling Point and Refractive Index Relative to Structural Analogs

2,5‑Dimethyl‑2‑(prop‑1‑enyl)hex‑4‑enal exhibits a boiling point of 228.9 °C at 760 mmHg and a refractive index n₂₀ of 1.458 [1]. By contrast, the structurally related aldehyde 2,6‑dimethyl‑5‑heptenal (CAS 106‑72‑9; commonly used as melonal) has a boiling point of ~116–118 °C at 50 mmHg (~222 °C estimated at 760 mmHg) and a refractive index of ~1.443 [2]. The higher refractive index of the target compound reflects its increased polarizability from the conjugated diene system, which can be exploited as a purity check during procurement.

Fragrance chemistry Physical property comparison Quality control

Organoleptic Profiling: Odor Character Distinctiveness Versus In‑Class Green Aldehydes

According to TGSC organoleptic data, 2,5‑dimethyl‑2‑(prop‑1‑enyl)hex‑4‑enal is described as outdoors, spicy, herbal, green, pine, and woody [1]. This profile contrasts with the more citrus‑focused, aldehydic character of 2,6‑dimethyl‑5‑heptenal (melonal) or the floral, muguet character of hydroxycitronellal [2]. While these are qualitative descriptors, they have been semi‑quantified by perfumers using odor‑value and substantivity ratings in internal evaluation panels, guiding procurement for specific fragrance accords.

Fragrance design Sensory evaluation Raw material selection

Pharmaceutical Relevance: Role as a Pranoprofen Process‑Specific Impurity

Chemical databases classify 2,5‑dimethyl‑2‑(prop‑1‑enyl)hex‑4‑enal under the pranoprofen category . Patent literature explicitly identifies this compound as an impurity in pranoprofen synthesis and describes HPLC methods for its quantification [1]. In such methods, the compound exhibits a specific relative retention time (RRT) that distinguishes it from other process impurities like pranoprofen methyl ester or desmethyl pranoprofen. Although exact RRT values are method‑specific, the compound’s unique chromatographic behavior underpins its procurement as a certified reference standard for regulatory quality control.

Pharmaceutical impurity Reference standard HPLC analysis

Regulatory Identification: EINECS Listing and Food Additive Classification

2,5‑Dimethyl‑2‑(prop‑1‑enyl)hex‑4‑enal is listed under EINECS number 263‑787‑1 [1] and is additionally classified under food additives on chemical B2B platforms [2]. Many in‑class aldehydes, such as 2,4‑dimethyl‑3‑cyclohexene‑1‑carboxaldehyde (Triplal, CAS 68039‑49‑6), reside in different regulatory categories or may not carry food‑additive status. This dual fragrance/flavor regulatory eligibility provides a concrete procurement advantage when the end application requires both olfactory performance and ingestible safety clearance.

Regulatory compliance Inventory status Industrial procurement

Structural Uniqueness: Quaternary Aldehyde Center and Diene Configuration

The compound possesses a quaternary carbon (C-2) bearing the aldehyde, a methyl, and a propenyl substituent, with a second double bond at C-4–C-5, creating a conjugated but non‑aromatic diene‑aldehyde system . In contrast, common fragrance aldehydes like citronellal (CAS 106‑23‑0) have only one double bond and a tertiary aldehyde carbon, while 2,4‑dimethyl‑3‑cyclohexene‑1‑carboxaldehyde possesses a ring‑constrained aldehyde. The quaternary center retards enolate formation and aldol self‑condensation relative to secondary or tertiary aldehydes, which is predicted to confer longer shelf‑life in alkaline media, though no published accelerated stability study directly confirms this.

Chemical stability Structure-odor relationship Synthetic intermediate

Synthetic Provenance: Prenyl Chloride Route and Purity Markers

The compound can be synthesized by condensation of prenyl chloride with an appropriate aldehyde precursor under phase‑transfer conditions, a route described in the aroma‑chemical literature [1]. This specific synthetic pathway distinguishes it from petrochemically derived linear aldehydes or terpene‑derived citronellal. The use of prenyl chloride introduces characteristic by‑products (e.g., prenylated isomers) that serve as purity fingerprint markers in GC‑MS analysis, enabling buyers to verify synthetic origin and differentiate from alternative manufacturing routes.

Synthetic route Purity profile Supplier qualification

Best‑Fit Application Scenarios for 2,5‑Dimethyl‑2‑(prop‑1‑enyl)hex‑4‑enal Based on Evidence


Specialty Fragrance Compounding Requiring Pine‑Woody, Herbal Notes

The compound’s organoleptic profile (spicy, herbal, green, pine, woody) makes it a direct fit for masculine fine fragrances, pine‑forest accords, and outdoor‑themed functional perfumery (e.g., air fresheners, candles). Its higher refractive index (1.458) relative to melonal (1.443) can serve as an incoming identity check in fragrance‑house QC labs [1].

Pranoprofen Pharmaceutical Impurity Reference Standard

As a listed impurity in pranoprofen synthesis [1], this compound is procured by analytical laboratories for HPLC method validation and batch‑release testing of pranoprofen API and ophthalmic formulations. Its use is mandated by ICH Q3A requirements for impurity profiling, and no generic aldehyde can substitute due to unique chromatographic retention [2].

Dual‑Use Flavor and Fragrance Formulation Development

Because the compound is classified under food additives on international B2B procurement platforms and holds an EINECS listing [1], it can be evaluated for both flavor (e.g., spicy, herbal notes in confectionery or beverages) and fragrance applications, reducing the number of raw materials a formulator must qualify.

Alkaline‑Stable Perfumery Ingredient for Soap and Detergent Applications

The quaternary aldehyde center is predicted to confer greater resistance to base‑catalyzed aldol degradation compared to secondary or tertiary aldehydes like citronellal [1]. This makes the compound a candidate for soap and detergent fragrances where aldehyde stability is critical for long‑term product shelf‑life.

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